

Comparative Analysis of Carlactone Cross-Reactivity with Plant Hormone Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **Carlactone** (CL), a key intermediate in strigolactone (SL) biosynthesis, with various plant hormone receptors. The information presented is based on available experimental data to objectively assess its specificity and potential for off-target effects.

Executive Summary

Carlactone is a crucial precursor in the biosynthesis of strigolactones, a class of phytohormones that regulate diverse aspects of plant development.[1] While Carlactone itself exhibits some biological activity, current research indicates that its primary role is as a substrate for the synthesis of more active strigolactones.[2][3] Experimental evidence suggests that Carlactone has low intrinsic activity and does not directly or strongly interact with the primary strigolactone receptor, DWARF14 (D14).[1][4][5] Instead, its derivative, methyl carlactonoate (MeCLA), has been shown to be the active form that directly binds to the D14 receptor.[1][4] There is no significant evidence to suggest that Carlactone cross-reacts with receptors for other major plant hormones, including gibberellins, auxins, cytokinins, and abscisic acid.

Interaction with Strigolactone and Karrikin Receptors



The perception of strigolactones and karrikins is mediated by a class of α/β -hydrolase superfamily proteins, primarily DWARF14 (D14) for strigolactones and KARRIKIN INSENSITIVE 2 (KAI2) for karrikins and an endogenous, yet-to-be-identified ligand (KL).[6][7]

DWARF14 (D14) Receptor

Studies have shown that **Carlactone** (CL) and its immediate oxidized product, carlactonoic acid (CLA), do not significantly interact with the Arabidopsis thaliana D14 (AtD14) receptor in vitro.[1][4][5] In contrast, the methylated form, methyl carlactonoate (MeCLA), directly interacts with AtD14, as demonstrated by differential scanning fluorimetry (DSF) and hydrolysis assays. [1][4] This indicates that the methylation of carlactonoic acid is a critical step for receptor recognition and biological activity in the strigolactone signaling pathway.[4]

KARRIKIN INSENSITIVE 2 (KAI2) Receptor

The KAI2 receptor, a paralog of D14, is responsible for perceiving karrikins.[7] Experimental data suggests that **Carlactone** does not activate KAI2-dependent responses. For instance, in transgenic seedling growth assays, **Carlactone** did not elicit a response, and it did not induce thermal stability shifts in the KAI2 protein, indicating a lack of direct binding.[8]

Cross-Reactivity with Other Plant Hormone Receptors

There is currently a lack of evidence for direct binding or cross-reactivity of **Carlactone** with the receptors of other major plant hormone families.

- Gibberellins (GA): The GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) is a soluble protein that binds bioactive GAs.[9][10] No studies have reported any interaction between **Carlactone** and GID1 receptors.
- Auxins: The primary auxin receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[11][12] There is no published data suggesting that Carlactone binds to or interferes with TIR1/AFB-mediated auxin perception.
- Cytokinins (CK): Cytokinin signaling is initiated by the binding of cytokinins to ARABIDOPSIS
 HISTIDINE KINASE (AHK) receptors.[13][14] No cross-reactivity of Carlactone with AHK



receptors has been reported.

Abscisic Acid (ABA): The perception of ABA is mediated by the PYRABACTIN
RESISTANCE/PYR1-LIKE/REGULATORY COMPONENTS OF ABA RECEPTORS
(PYR/PYL/RCAR) family of proteins.[15][16][17] There is no evidence to suggest that
Carlactone interacts with PYR/PYL/RCAR receptors.

Data Presentation

Table 1: Summary of Carlactone and its Derivatives' Interaction with Plant Hormone Receptors



Compound	Receptor	Plant Species	Assay Method	Interaction/ Activity	Reference(s
Carlactone (CL)	AtD14	Arabidopsis thaliana	Differential Scanning Fluorimetry (DSF)	No significant interaction	[1][5]
AtD14	Arabidopsis thaliana	Hydrolysis Assay	No significant hydrolysis	[1]	
AtKAI2	Arabidopsis thaliana	Seedling Growth Assay	No response	[8]	_
AtKAI2	Arabidopsis thaliana	Thermal Shift Assay	No shift observed	[8]	•
Carlactonoic Acid (CLA)	AtD14	Arabidopsis thaliana	Differential Scanning Fluorimetry (DSF)	No significant interaction	[1][5]
AtD14	Arabidopsis thaliana	Hydrolysis Assay	No significant hydrolysis	[1]	
Methyl Carlactonoat e (MeCLA)	AtD14	Arabidopsis thaliana	Differential Scanning Fluorimetry (DSF)	Significant interaction (shift in melting temperature)	[1][4]
AtD14	Arabidopsis thaliana	Hydrolysis Assay	Hydrolyzed by AtD14	[1]	
Carlactone (CL)	GID1 (Gibberellin Receptor)	-	-	No data available	-
Carlactone (CL)	TIR1/AFB (Auxin Receptor)	-	-	No data available	-



Carlactone (CL)	AHK (Cytokinin - Receptor)	-	No data - available
Carlactone (CL)	PYR/PYL/RC AR (ABA - Receptor)	-	No data - available

Experimental Protocols Differential Scanning Fluorimetry (DSF) for ReceptorLigand Interaction

DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. A change in the melting temperature (Tm) of the protein upon addition of a ligand indicates a direct interaction.

Protocol Outline:

- Protein Expression and Purification: The coding region of the receptor protein (e.g., AtD14) is cloned into an expression vector and expressed in a suitable host like E. coli. The recombinant protein is then purified.[1]
- Reaction Setup: The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the ligand of interest (e.g., **Carlactone**, MeCLA) in a buffered solution.
- Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a realtime PCR instrument.
- Data Acquisition: The fluorescence intensity is measured as the temperature increases. As
 the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase
 in fluorescence.
- Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the fluorescence transition curve. A significant shift in Tm in the presence of the ligand compared to the control (protein and dye only) indicates a binding event.[1]



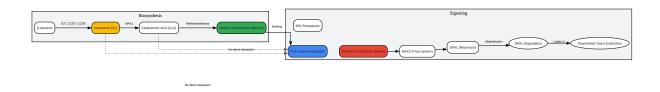
In Vitro Hydrolysis Assay

This assay is used to determine if a ligand is a substrate for an enzyme, such as the α/β -hydrolase D14 receptor.

Protocol Outline:

- Recombinant Protein: Purified recombinant receptor protein (e.g., AtD14) is used. A
 catalytically inactive mutant (e.g., atd14:S97A) can be used as a negative control.[1]
- Incubation: The protein is incubated with the substrate (e.g., **Carlactone**, MeCLA, GR24) in a reaction buffer for a specific time at a controlled temperature.
- Reaction Termination: The reaction is stopped, often by the addition of an organic solvent.
- Analysis: The reaction mixture is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining substrate and the formation of hydrolysis products.[1]

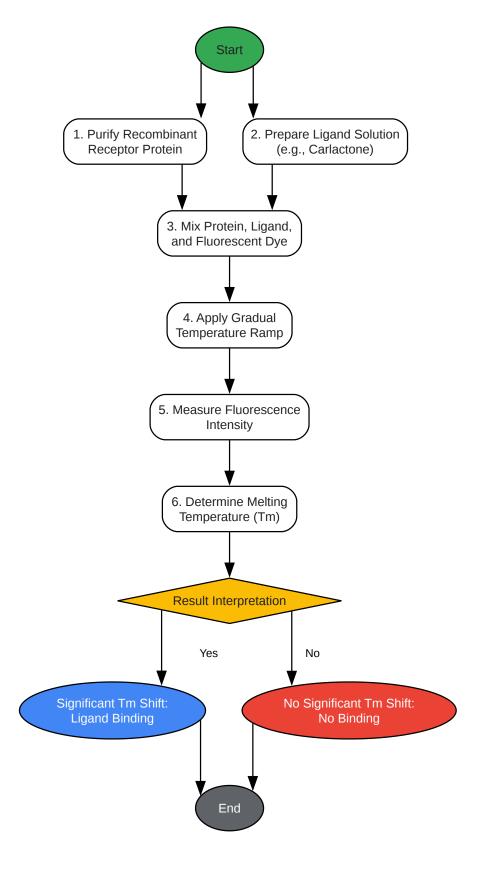
Visualizations



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Caption: Strigolactone biosynthesis and signaling pathway.





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Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.



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